![molecular formula C13H22O B15158706 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 651706-43-3](/img/structure/B15158706.png)
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound that falls under the category of oxabicycloheptanes These compounds are known for their unique structural properties, which include a strained ring system that can undergo various chemical transformations
准备方法
The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
化学反应分析
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the opening of the oxabicyclic ring.
科学研究应用
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of polymers and materials with specialized properties.
作用机制
The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .
相似化合物的比较
Similar compounds to 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane include other oxabicycloheptanes and bicycloheptenes. These compounds share the strained ring system but differ in their substituents and specific structural features. For example:
Bicyclo[4.1.0]heptenes: These compounds have a similar ring structure but lack the oxygen atom, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
属性
CAS 编号 |
651706-43-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3 |
InChI 键 |
WLHSSLZVZWTWLM-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC(=CCC(C)(C)C)C1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
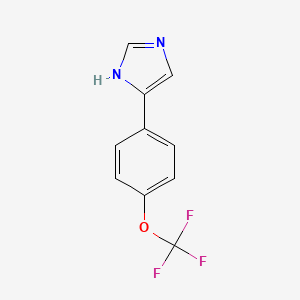
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
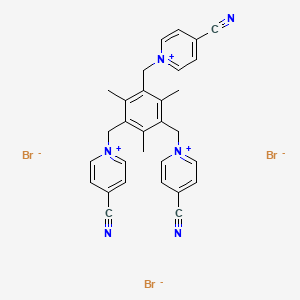
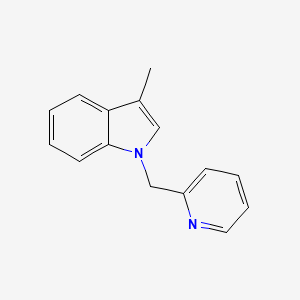
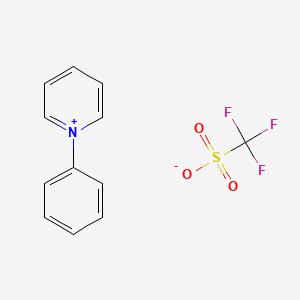
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
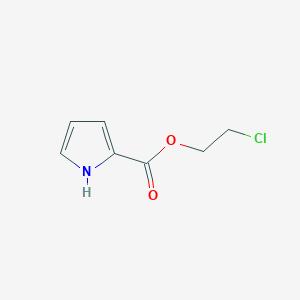
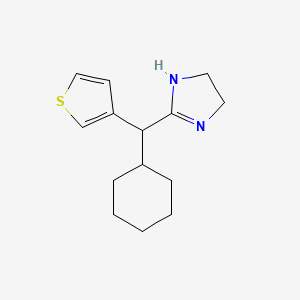
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
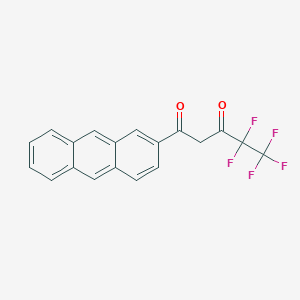
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
